4-Undecylbenzenesulfonic acid
Description
Historical Perspectives in Alkylbenzenesulfonate Research
The story of 4-undecylbenzenesulfonic acid is rooted in the broader history of alkylbenzenesulfonate surfactants. The first synthetic detergents to be widely adopted were the branched alkylbenzene sulfonates (BAS), introduced in the 1930s and seeing significant market growth after World War II. wikipedia.orgwikipedia.orgebsco.com These early synthetic detergents, often abbreviated as "syndets," were produced through the Friedel-Crafts alkylation of benzene (B151609) with propylene (B89431) tetramer, resulting in a highly branched molecular structure. wikipedia.org BAS offered superior cleaning performance in hard water compared to traditional soaps. wikipedia.org
However, by the 1960s, significant environmental problems emerged. The highly branched structure of BAS made them resistant to biodegradation, leading to persistent foam in waterways, sewage treatment plants, and even drinking water. wikipedia.org This environmental pressure spurred a major shift in the detergent industry towards linear alkylbenzene sulfonates (LAS). wikipedia.org LAS, produced by alkylating benzene with long-chain monoalkenes, have a linear alkyl chain that is much more readily biodegraded. wikipedia.orgnih.gov This transition from BAS to LAS in the 1960s was a pivotal moment in the development of environmentally conscious chemical products. wikipedia.orgnih.gov The production of LAS has since grown substantially, from approximately one million tons in 1980 to around 3.5 million tons in 2016, establishing them as one of the most produced anionic surfactants globally. wikipedia.org
Current Research Landscape and Emerging Trends for this compound
Recent research has begun to identify this compound in a variety of contexts, moving beyond its expected role as a component of detergent formulations. One of the emerging trends is its detection in environmental and biological systems, often as a marker of anthropogenic influence or as a naturally occurring compound.
For instance, a 2017 study identified this compound, among other surfactants, in sediment samples from Kongsfjorden in the Arctic. ebi.ac.uk Its presence in such a remote location suggests long-range transport and the pervasive impact of human activities. ebi.ac.uk Similarly, research in India has reported its presence in graywater samples, highlighting its role as a surfactant in domestic wastewater. researchgate.net
Intriguingly, recent phytochemical analyses have identified this compound in plant extracts. A 2024 study on the ethanol (B145695) extract of Moringa oleifera leaves identified it as one of the top 10 most abundant compounds. researchgate.net Another study in 2022 found N-undecylbenzenesulfonic acid in extracts of Houttuynia cordata, a plant with traditional medicinal uses. mdpi.com The discovery of this compound in natural sources opens up new avenues of research into its biosynthesis and ecological function.
In the realm of materials science and catalysis, research is exploring the application of undecylbenzenesulfonic acid. One study detailed the synthesis of "green" amphiphilic catalysts for enhanced oil recovery, using undecylbenzenesulfonic acid to provide the necessary amphiphilic character to metal-based catalysts. researchgate.net This research points towards a potential role for this compound in developing more sustainable technologies for the energy sector.
Significance of this compound in Contemporary Chemical Science
The significance of this compound in modern chemical science is multifaceted. Its primary importance lies in its function as a linear alkylbenzenesulfonate surfactant, a class of compounds that are mainstays of the detergent and cleaning product industries due to their biodegradability and effectiveness. scholarsresearchlibrary.commedcraveonline.com As an anionic surfactant, it is also a subject of study in analytical chemistry, with standardized methods developed for its detection and quantification in water samples as an indicator of pollution. fujifilm.com
The compound's utility extends to synthetic organic chemistry. For example, it has been used as an esterification catalyst. google.com Its amphiphilic nature is also being harnessed in novel applications, such as in the development of catalysts for biphasic reactions, where it can act as both a catalyst and an emulsifier. researchgate.net
Furthermore, the recent identification of this compound in natural products and environmental samples is of considerable scientific significance. ebi.ac.ukresearchgate.net It raises questions about its environmental fate and transport, as well as its potential biological roles. Studies have begun to investigate the metabolic characteristics and potential biological activities of compounds identified in various biological matrices, and the presence of this compound in medicinal plants suggests a potential for bioactivity that is yet to be fully explored. mdpi.comnih.govjchr.org
Structure
3D Structure
Properties
CAS No. |
50854-94-9 |
|---|---|
Molecular Formula |
C17H28O3S |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
4-undecylbenzenesulfonic acid |
InChI |
InChI=1S/C17H28O3S/c1-2-3-4-5-6-7-8-9-10-11-16-12-14-17(15-13-16)21(18,19)20/h12-15H,2-11H2,1H3,(H,18,19,20) |
InChI Key |
UCDCOJNNUVYFKJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
Other CAS No. |
50854-94-9 |
Origin of Product |
United States |
Occurrence and Biogenic Identification of 4 Undecylbenzenesulfonic Acid
Phytochemical Analysis and Detection in Plant Extracts
The investigation into the chemical makeup of various plant species has led to the identification of 4-Undecylbenzenesulfonic acid in different botanical extracts.
Identification in Moringa oleifera Leaves Ethanol (B145695) Extracts
Phytochemical analysis of ethanol extracts from the leaves of Moringa oleifera, a plant known for its nutritional and medicinal properties, has identified this compound as a significant constituent. researchgate.netresearchgate.net In a detailed study, this compound was found to be the most abundant among 39 phytoconstituents, accounting for a relative abundance of 4.83%. researchgate.netresearchgate.net The identification was carried out using advanced analytical methods that determined its molecular characteristics. researchgate.net
Table 1: Phytochemical Profile of this compound in Moringa oleifera
| Parameter | Value | Reference |
|---|---|---|
| Retention Time (Min) | 18.575 | researchgate.net |
| Relative Abundance (%) | 4.83 | researchgate.netresearchgate.net |
| Molecular Formula | C17H28O3S | researchgate.net |
Detection in Amphiroa fragilissima Extracts
The compound has also been detected in the marine environment. A study on the red seaweed Amphiroa fragilissima identified this compound as one of several biologically active secondary metabolites within its hydro-ethanolic extracts. jchr.org This finding highlights the compound's presence in marine macroalgae, which are known sources of diverse bioactive substances. jchr.orgajgreenchem.com
Identification in Animal-Derived Biogenic Samples
Beyond the plant kingdom, this compound has been identified in biological samples from the animal kingdom.
Presence in Scolopendra subspinipes Haemolymph
Research into the composition of the haemolymph of the red-headed centipede, Scolopendra subspinipes, has revealed the presence of N-Undecylbenzenesulfonic acid. nih.govnih.gov This compound was one of twelve identified in the crude haemolymph extract through chemical characterization. nih.govnih.govd-nb.info The discovery points to the compound's existence in arthropods known for their resilience and use in traditional medicine. nih.govnih.gov
Table 2: Biogenic Sources of this compound
| Source Organism | Part of Organism | Extraction Method | Reference |
|---|---|---|---|
| Moringa oleifera | Leaves | Ethanol Extract | researchgate.netresearchgate.net |
| Amphiroa fragilissima | Whole Organism | Hydro-ethanolic Extract | jchr.org |
Methodological Approaches for Natural Product Isolation and Identification
The detection and characterization of this compound in these natural sources rely on sophisticated analytical chemistry techniques.
High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) Profiling
High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) is a key technique used for the phytochemical profiling of complex natural extracts. jchr.orgresearchgate.net This powerful method separates individual compounds from a mixture, which are then identified based on their precise mass-to-charge ratio and retention time. nih.govresearchgate.net The use of LC-MS/MS was instrumental in tentatively identifying the phytoconstituents in Moringa oleifera leaf extracts, including this compound. researchgate.netresearchgate.net Similarly, HR-LCMS analysis proved the presence of this compound in extracts of the seaweed Amphiroa fragilissima. jchr.org This analytical approach is fundamental for identifying novel and known compounds from various biological sources, from marine algae to medicinal plants. nih.govnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Compound Characterization
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly selective analytical technique used for the identification and quantification of chemical compounds in complex mixtures. ddtjournal.commeasurlabs.com It combines the separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry. ddtjournal.com This method is particularly suitable for the analysis of linear alkylbenzene sulfonates, including this compound. shodex.com
In a typical LC-MS/MS workflow, the sample is first injected into a liquid chromatograph. The components of the sample are separated as they pass through a chromatographic column. measurlabs.com For LAS analysis, polymer-based reversed-phase columns, such as the Shodex RSpak DE-213, can be effective as they allow for quantification of each alkyl chain homologue without separating the isomers, which simplifies analysis. shodex.com
After separation, the eluted compounds enter the mass spectrometer's ion source, where they are ionized, commonly using electrospray ionization (ESI). ddtjournal.com The resulting ions are then filtered in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. ddtjournal.comnih.gov This process allows for highly specific detection.
Research on environmental samples has utilized LC-MS/MS and related high-resolution mass spectrometry techniques to characterize this compound. A study analyzing soil samples identified common fragment ions for alkylbenzene sulfonates. researchgate.net Specifically, in negative ion mode, a fragment at m/z 79.9574, corresponding to the sulfate (B86663) radical anion (SO₃⁻), and a common fragment at m/z 183.0121, corresponding to the ethylene-substituted benzenesulfonate (B1194179) ion, were reported for compounds including this compound. researchgate.net Another analysis in a metabolomics database recorded this compound with an m/z ratio of 313.18312 in HILIC positive ion mode. metabolomicsworkbench.org
Table 2: LC-MS/MS Research Findings for this compound and Related Compounds
Synthetic Methodologies and Derivatization of 4 Undecylbenzenesulfonic Acid
Synthetic Routes to Alkylbenzenesulfonic Acids
The industrial production of 4-undecylbenzenesulfonic acid is predicated on the sulfonation of undecylbenzene (B49552). This process is a classic example of electrophilic aromatic substitution, where a hydrogen atom on the benzene (B151609) ring is replaced by a sulfonic acid group (-SO₃H) wikipedia.orgnumberanalytics.com.
Aromatic sulfonation is a widely practiced industrial process for producing aryl sulfonic acids, which are key intermediates for various products like dyes, pharmaceuticals, and detergents wikipedia.orgresearchgate.net. The reaction typically involves treating an aromatic compound with a sulfonating agent. Common agents and the general reaction are outlined below.
Common Sulfonating Agents:
Sulfuric Acid (H₂SO₄): A common and cost-effective sulfonating agent wikipedia.org.
Oleum (Fuming Sulfuric Acid): This is a solution of sulfur trioxide (SO₃) in sulfuric acid and is a more potent sulfonating agent numberanalytics.comopenochem.org.
Sulfur Trioxide (SO₃): The active electrophile in many sulfonation reactions, it is highly reactive wikipedia.orgopenochem.org.
Chlorosulfuric Acid (HSO₃Cl): Another effective agent for sulfonation wikipedia.org.
The fundamental reaction can be represented as: C₆H₅R + H₂SO₄ → R-C₆H₄SO₃H + H₂O
Where 'R' represents an alkyl group, in this case, the undecyl group (C₁₁H₂₃). The reaction is reversible, and to drive the equilibrium towards the product, dehydrating agents can be employed wikipedia.orglibretexts.org. The sulfonation of undecylbenzene is typically controlled to favor substitution at the para-position relative to the long alkyl chain vulcanchem.comnih.govnoaa.gov.
The Vilsmeier-Haack (VH) reagent, traditionally used for formylation reactions, has also been adapted for the sulfonation of activated aromatic compounds scirp.orgsemanticscholar.orgchemistrysteps.com. The VH reagent is typically a chloromethyliminium salt formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) semanticscholar.orgchemistrysteps.com.
In the context of sulfonation, the VH reagent is used in conjunction with a source of sulfur trioxide, such as sodium bisulfite (NaHSO₃), to generate the electrophilic sulfonating species researchgate.netscirp.orgsemanticscholar.org. This method has been shown to be effective for the sulfonation of electron-rich aromatic compounds like phenols and anilines, often proceeding under mild, room temperature conditions scirp.orgsemanticscholar.org. Research has indicated that using sonication in conjunction with the VH reagent can enhance reaction rates and yields researchgate.netscirp.orgsemanticscholar.org. The general scheme involves the VH reagent activating the substrate, making it more susceptible to electrophilic attack by the sulfonating agent generated in situ researchgate.netsemanticscholar.orgscirp.org.
Table 1: Comparison of Sulfonation Methods
| Method | Reagents | Key Features | Typical Substrates | References |
| Conventional Sulfonation | Sulfuric acid, Oleum, Sulfur trioxide | Reversible reaction; can require harsh conditions. | Benzene, Toluene, Alkylbenzenes | wikipedia.orgnumberanalytics.comopenochem.org |
| Vilsmeier-Haack Mediated Sulfonation | DMF, POCl₃/SOCl₂, NaHSO₃ | Milder conditions; good for activated rings; can be enhanced by sonication. | Phenols, Anilines | researchgate.netscirp.orgsemanticscholar.org |
Preparation of this compound Derivatives
The acidic nature of the sulfonic acid group allows for the straightforward synthesis of various derivatives, which are often more stable or possess tailored properties for specific applications.
This compound is a strong acid and readily reacts with bases to form the corresponding metal salts vulcanchem.com. This is a crucial step in the production of many commercial surfactants, as the salt form is often more convenient to handle and formulate into products vulcanchem.comcler.com. The neutralization reaction with a metal hydroxide (B78521), such as sodium hydroxide (NaOH), yields the sodium salt of this compound vulcanchem.com.
The general reaction is: C₁₁H₂₃-C₆H₄SO₃H + MOH → C₁₁H₂₃-C₆H₄SO₃M + H₂O (Where M = Na⁺, K⁺, etc.)
These metal salts, particularly the sodium salts, are the primary components of many detergents and cleaning agents essentialchemicalindustry.org. The synthesis of metal nanoparticles can also be achieved using phenolic acids as both reducing and stabilizing agents, a principle that can be extended to other organic acids nih.govmdpi.com.
The amphiphilic nature of this compound, with its polar sulfonic acid head and nonpolar undecyl tail, makes it an ideal component for creating specialized catalysts researchgate.netmdpi.comresearchgate.net. These amphiphilic catalysts are particularly useful in biphasic reactions, such as the upgrading of heavy crude oil.
For instance, metal salts of alkylbenzenesulfonic acids have been synthesized to act as "surfactant-like" catalysts. In one approach, nickel (Ni) and aluminum (Al) based amphiphilic catalysts were prepared through an exchange reaction between the alkylbenzenesulfonic acid (ABSA) and the corresponding metal hydroxides researchgate.netmdpi.com. These catalysts enhance the contact between the aqueous phase and the oil phase, promoting reactions like aquathermolysis of heavy oil researchgate.netmdpi.com. The synthesis involves dissolving the ABSA in a solvent like toluene, followed by reaction with the metal hydroxide researchgate.netresearchgate.net. The resulting metal-containing amphiphile can improve processes like hydrodesulfurization and reduce the viscosity of heavy oils mdpi.com.
Table 2: Applications of this compound Derivatives
| Derivative Type | Synthesis Method | Key Application | Mechanism of Action | References |
| Metal Salts | Neutralization with a base (e.g., NaOH) | Detergents, Surfactants | Reduces surface tension in aqueous solutions. | vulcanchem.comessentialchemicalindustry.org |
| Amphiphilic Catalysts | Exchange reaction with metal hydroxides (e.g., Ni(OH)₂, Al(OH)₃) | Enhanced oil recovery, Catalysis in biphasic systems | Acts as a phase transfer agent, increasing interfacial contact. | researchgate.netmdpi.comresearchgate.net |
Process Optimization and Green Chemistry Considerations in Synthesis
The large-scale industrial production of alkylbenzenesulfonic acids necessitates a focus on process optimization and the integration of green chemistry principles to minimize environmental impact.
Key areas of focus include:
Catalyst Development: The search for recyclable solid acid catalysts to replace corrosive and toxic liquid acids like sulfuric acid is a major goal semanticscholar.orgscirp.org. Sulfonated carbon materials, for example, are being explored as low-cost, stable, and active solid acid catalysts semanticscholar.orgscirp.org.
Waste Reduction: Traditional sulfonation processes can generate significant amounts of waste, such as spent sulfuric acid vulcanchem.com. Developing catalytic methods that reduce or eliminate this waste is a key aspect of green synthesis vulcanchem.com. For example, the Hock process for phenol (B47542) production has largely replaced older methods that generated more waste chemical-product.com.
Safer Reagents and Solvents: Green chemistry principles advocate for the use of less hazardous chemicals. This includes exploring safer alternatives to traditional sulfonating agents and using greener solvents essentialchemicalindustry.org. Water is an ideal green solvent, though its use must be managed to avoid waste essentialchemicalindustry.org.
Energy Efficiency: Optimizing reaction conditions, such as temperature and pressure, to reduce energy consumption is another important consideration. Industrial-scale production often employs continuous sulfonation reactors to ensure consistent quality and efficient energy use vulcanchem.com.
Biodegradability: A significant driver in the detergent industry was the shift from branched-chain alkylbenzenesulfonates, which are poorly biodegradable, to linear alkylbenzenesulfonates (LAS) like those derived from this compound. These linear versions are more readily degraded by microorganisms in wastewater treatment, preventing environmental issues like foaming in rivers essentialchemicalindustry.org.
Research into greener synthetic routes includes the use of solid acid catalysts and optimizing reaction conditions to improve yield and reduce byproducts scirp.orgresearchgate.net.
Catalytic Applications of 4 Undecylbenzenesulfonic Acid and Its Derivatives
Brønsted Acid Catalysis by 4-Undecylbenzenesulfonic Acid
As a strong Brønsted acid, this compound is an effective catalyst for various acid-catalyzed reactions. Its long alkyl chain, which imparts hydrophobicity, distinguishes it from other common acid catalysts like sulfuric acid or p-toluenesulfonic acid, leading to enhanced performance in specific reaction environments.
This compound (DBSA) is recognized as an efficient catalyst for esterification, the process of forming an ester from a carboxylic acid and an alcohol. researchgate.net Its catalytic activity has been shown to be superior to that of other conventional Brønsted acids in certain contexts. For instance, in the esterification of oleic acid with methanol, the reaction rate increases with the hydrophobicity of the catalyst, with DBSA showing higher activity than p-toluenesulfonic acid (PTSA) and sulfuric acid. researchgate.net
The amphiphilic nature of DBSA, comprising a hydrophilic polar head group and a hydrophobic chain, makes it particularly effective. researchgate.net This structure allows it to act as a surfactant, which can be advantageous in reactions involving immiscible reactants by increasing their contact at the interface. researchgate.net DBSA has been successfully employed to catalyze the synthesis of oleic acid-based wax esters at a mild temperature of 40°C under solvent-free conditions, achieving high conversion rates. researchgate.net In a comparison of catalysts for the synthesis of liquid wax ester (cetyl oleate) at 40°C, DBSA was found to be more efficient than other Brønsted acids like sulfuric acid, methanesulfonic acid (MSA), and PTSA, as well as Lewis acid catalysts. researchgate.net
The use of DBSA allows for high conversion rates (74% to 99%) in the esterification of various fatty acids with different types of alcohols under mild conditions. researchgate.net It can also be used in combination with other catalysts, such as copper dodecylbenzene sulfonate, for solvent-free esterifications at room temperature. rsc.org
Table 1: Comparison of Homogeneous Acid Catalysts in the Esterification of Oleic Acid and Cetyl Alcohol
| Catalyst | Type | Conversion Rate (%) |
|---|---|---|
| This compound (DBSA) | Brønsted Acid | >90 |
| p-Toluenesulfonic acid (PTSA) | Brønsted Acid | ~75 |
| Methanesulfonic acid (MSA) | Brønsted Acid | ~60 |
| Sulfuric Acid (H₂SO₄) | Brønsted Acid | ~55 |
| Zinc Chloride (ZnCl₂) | Lewis Acid | <10 |
| Iron(III) Chloride (FeCl₃) | Lewis Acid | <10 |
Conversion rates are approximate values based on comparative studies under specific mild temperature conditions.
The kinetics of esterification reactions are significantly influenced by the presence and concentration of this compound. Studies on the esterification of oleic acid with methanol have shown that factors such as temperature and the catalyst-to-acid molar ratio have a positive effect on the reaction rate. researchgate.net An increase in either of these parameters leads to a faster reaction. researchgate.net Conversely, the presence of water can have a negative impact by forming a separate aqueous phase that removes a portion of the catalyst from the organic phase where the reaction occurs. researchgate.net
A kinetic study of this reaction determined the activation energy for the forward reaction to be 58.5 kJ/mol and 63.4 kJ/mol for the reverse reaction, fitting the data to a reversible second-order model. researchgate.net This model accounts for the progressive decrease in catalyst and methanol concentration due to the separation of the aqueous phase. researchgate.net The auto-isolation of water generated during the reaction is a critical driving force for pushing the equilibrium toward the product side, especially in DBSA-catalyzed systems. researchgate.net
Optimal conditions for specific reactions have been identified through kinetic studies. For the synthesis of oleic acid-based wax esters, a 93.6% conversion rate was achieved with 10 mol% of DBSA, a 1.3:1 molar ratio of oleic acid to cetyl alcohol, at 40°C after 4 hours. researchgate.net Increasing the amount of DBSA from 2.5 to 10 mol% significantly increased the conversion of cetyl alcohol, but further increases had no significant effect. researchgate.net
Catalyst Design and Heterogenization Strategies
While this compound is an effective homogeneous catalyst, efforts have been made to develop heterogeneous systems to simplify catalyst recovery and reuse. These strategies involve immobilizing the active sulfonic acid group onto solid supports or designing novel catalytic structures that leverage the surfactant properties of the molecule.
A significant strategy for heterogenizing sulfonic acid catalysts involves the sulfonation of carbon-based materials. This creates solid acid catalysts that are more easily separated from reaction mixtures, enhancing their industrial applicability. These materials function as strong Brønsted acids due to the immobilized -SO₃H groups. researchgate.net
Various carbon precursors can be used, including activated carbon, carbon nanotubes, and biomass-derived materials like starch or vermicelli. researchgate.netresearchgate.net The synthesis process typically involves the carbonization of the precursor followed by sulfonation, often using concentrated sulfuric acid. researchgate.net This process introduces stable -SO₃H groups onto the carbon structure. researchgate.net For instance, a solid acid catalyst prepared by sulfonating incompletely carbonized mung bean vermicelli exhibited high activity in the esterification of oleic acid with methanol, attributed to the accessibility of the sulfonic active sites for the bulky substrate molecules. researchgate.net
These carbon-based solid acids are considered environmentally benign alternatives to liquid mineral acids. researchgate.net Their catalytic performance is influenced by factors such as the density of acid sites and the physical properties of the carbon support, including surface area and pore structure. researchgate.net For example, sulfonated activated carbon with a high specific surface area and mesoporous structure has shown high catalytic activity in the esterification of long-chain aliphatic acids. researchgate.net
Table 2: Properties of Selected Carbon-Based Solid Acid Catalysts
| Carbon Source | Synthesis Method | Acid Site Density (mmol H⁺/g) | Specific Surface Area (m²/g) | Application |
|---|---|---|---|---|
| Mung Bean Vermicelli | Incomplete carbonization & sulfonation | 1.53 | 18.1 | Esterification of oleic acid |
| Activated Carbon | Aryl diazonium salt reduction | 0.64 | 602 | Esterification of acetic, hexanoic, and decanoic acids |
| Areca Nut Husk | Hydrothermal carbonization & sulfonation | 1.88 | - | Biodiesel synthesis |
| Starch | Hydrothermal carbonization & sulfonation | 2.15 | - | Condensation of 2,4,5-triphenyl-imidazole |
Metallosurfactants are compounds that combine a metal ion with a surfactant molecule, creating a catalyst with both Lewis or Brønsted acidity and interfacial properties. While specific research detailing the synthesis and catalytic performance of nickel(II) dodecylbenzenesulfonate (Ni(DBSA)₂) is limited in the available literature, the principles of metallosurfactant catalysis can be illustrated with a closely related compound, copper(II) dodecylbenzene sulfonate (CDBS).
CDBS can be synthesized from copper oxide and DBSA. In a typical preparation, copper oxide powder is slowly added to DBSA at room temperature, followed by heating to 110°C for several hours to remove the water formed during the reaction. rsc.org
This type of catalyst combines the properties of a surfactant with the catalytic activity of a metal ion. CDBS has been successfully used, alongside DBSA, to catalyze solvent-free esterifications of various carboxylic acids and alcohols at room temperature. rsc.orgrsc.org The proposed mechanism for CDBS catalysis involves the copper ion acting as a Lewis acid to activate the carbonyl group of the carboxylic acid, facilitating the nucleophilic attack by the alcohol. rsc.org The surfactant nature of the catalyst is crucial in the solvent-free system, as it helps to emulsify the reactants and the water produced, which then separates from the organic phase, driving the reaction forward. rsc.org This demonstrates the potential of metallosurfactants derived from DBSA to act as efficient catalysts under mild, solvent-free conditions. rsc.org
The amphiphilic nature of this compound, possessing both a hydrophilic head and a hydrophobic tail, makes it an ideal candidate for interfacial catalysis. This type of catalysis occurs at the boundary between two immiscible phases, such as oil and water. The DBSA molecule or a catalyst derived from it positions itself at this interface, facilitating reactions between reactants that are soluble in different phases.
This principle is exploited in Pickering emulsions, where solid particles stabilize the interface between two liquids. researchgate.net Silica (B1680970) nanoparticles can be functionalized with both hydrophobic alkyl chains and acidic sulfonic acid groups to create amphiphilic and catalytic particles. researchgate.net These particles effectively stabilize solventless oil-methanol emulsions for biodiesel production through the transesterification of vegetable oils. researchgate.net An optimal balance between the hydrophobic and acidic functional groups on the silica surface is crucial for achieving high catalytic activity. researchgate.net Such systems have demonstrated high conversion of triglycerides (>92%) and could be reused multiple times without a significant loss of activity. researchgate.net
DBSA itself can form reverse micelles in organic solvents. researchgate.net This property has been used to create microemulsion systems for ester synthesis, where the DBSA acts as both the catalyst and the surfactant. researchgate.net By creating a large interfacial area within the microemulsion, the contact between the reactants is increased, leading to higher product yields under mild conditions. researchgate.net
Applications in Specific Industrial Processes
Reactive extraction is an advanced separation technique employed to recover carboxylic acids from aqueous solutions, such as fermentation broths. This process involves the use of an extractant in an organic solvent, which reacts with the carboxylic acid to form a complex that is soluble in the organic phase. This method is often more efficient than traditional physical extraction, especially for polar compounds like short-chain carboxylic acids.
Long-chain alkylbenzenesulfonic acids, such as this compound, possess properties that could theoretically make them suitable for roles in reactive extraction processes. As strong acids with surfactant characteristics, they could potentially function as ion-pair reagents. In this capacity, the sulfonic acid group would form an ion pair with the carboxylate anion of the carboxylic acid, and the long undecyl chain would provide the necessary hydrophobicity to facilitate the transfer of the resulting complex from the aqueous phase to the organic solvent phase.
The process of reactive extraction is favored for its potential to replace energy-intensive steps like water evaporation in the industrial production of carboxylic acids. sphinxsai.comrwth-aachen.de The effectiveness of such a system depends on several factors, including the equilibrium constant of the acid-extractant complex, the selectivity of the extractant for the target acid, and the ease of phase separation. sphinxsai.comrwth-aachen.de After the extraction, the carboxylic acid must be recovered from the organic phase, often through a back-extraction step or distillation, which regenerates the extractant for reuse.
While the principles of reactive extraction are well-established for various extractants like tertiary amines and organophosphorus compounds, specific and detailed research findings on the application of this compound in this particular industrial process are not extensively documented in publicly available literature. The potential application is largely inferred from the compound's chemical properties as a strong acid and a surfactant.
Derivatives of this compound play a significant role as catalysts in the hydrothermal upgrading of heavy crude oil. Specifically, ionic liquids (ILs) synthesized with a 4-dodecylbenzenesulfonate anion, a close structural analog to 4-undecylbenzenesulfonate, have demonstrated high efficiency in reducing the viscosity of heavy oil under reservoir conditions, a process known as catalytic aquathermolysis. nih.govresearchgate.net
The primary challenge in heavy oil extraction and transportation is its high viscosity. Catalytic aquathermolysis aims to break down the large, complex hydrocarbon molecules, such as asphaltenes and resins, into smaller, lighter molecules, thereby reducing the oil's viscosity and upgrading its quality. nih.govresearchgate.net
Research has shown that acidic ionic liquids containing the 4-dodecylbenzenesulfonate anion can significantly enhance this process at relatively low temperatures. In one study, the application of 0.09 wt% of such ionic liquids at 175°C resulted in viscosity reductions of up to 94.3%. nih.govresearchgate.net The catalytic process leads to a notable decrease in the content of heavy hydrocarbon fractions (asphaltenes and resins) and a corresponding increase in lighter fractions (saturates and aromatics). nih.govresearchgate.net
The mechanism involves the cracking of C-S, C=C, and C-C bonds within the large hydrocarbon structures. nih.gov The presence of the catalyst facilitates these reactions at lower temperatures than would otherwise be required. nih.gov The length of the alkyl chain on the cation of the ionic liquid also influences the catalytic activity, with longer chains showing greater efficacy in viscosity reduction. nih.govresearchgate.net
The data below summarizes the impact of these ionic liquid catalysts on the properties and composition of heavy crude oil.
Table 1: Effect of 4-Dodecylbenzenesulfonate-Based Ionic Liquid Catalysts on Heavy Oil Properties
| Parameter | Before Catalytic Treatment | After Catalytic Treatment | Percentage Change |
|---|---|---|---|
| Viscosity @ 25°C (cp) | 678 | 71.8 | -89.4% |
| Viscosity @ 50°C (cp) | 29.7 | 16.9 | -43.1% |
| Viscosity @ 75°C (cp) | 23.4 | 2.7 | -88.5% |
| Asphaltene Content (%) | Decreased | - | - |
| Resin Content (%) | Decreased | - | - |
| Saturates Content (%) | Increased | - | - |
| Aromatics Content (%) | Increased | - | - |
| Heavy Molecules (e.g., Heptatriacontanes) | Present | Disappeared | -100% |
| Lighter Molecules (Tridecanes to Isosanes) | - | Increased Molar Percentage | +26% to +45% |
Data compiled from studies on imidazolium 4-dodecylbenzenesulfonate ionic liquids. nih.govresearchgate.net
This catalytic upgrading process represents a significant application for derivatives of long-chain alkylbenzenesulfonic acids in the petroleum industry, offering an effective method for improving the quality and mobility of heavy oil reserves.
Surface Chemistry and Interfacial Phenomena of 4 Undecylbenzenesulfonic Acid
Mechanisms of Surface Tension Reduction
4-Undecylbenzenesulfonic acid is an amphiphilic molecule, meaning it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. cymitquimica.com The hydrophilic portion is the sulfonic acid group, while the hydrophobic part is the long undecyl alkyl chain. vulcanchem.com This dual nature is the key to its ability to reduce surface tension.
When introduced into water, the this compound molecules preferentially migrate to the surface. Here, they orient themselves with their hydrophobic undecyl tails pointing away from the water and towards the air, while the hydrophilic sulfonic acid heads remain in the water. This arrangement disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension. mdpi.com The presence of the alkyl group enhances its surface-active properties, contributing to its effectiveness in reducing surface tension. cymitquimica.com
The reduction in surface tension continues as more surfactant is added until the surface becomes saturated with surfactant molecules. At this point, any additional surfactant molecules added to the system will begin to form micelles within the bulk of the liquid. The concentration at which this occurs is known as the critical micelle concentration (CMC). wikipedia.orgjrhessco.com Beyond the CMC, the surface tension of the solution remains relatively constant. wikipedia.org
Self-Assembly and Micellization Behavior
Like other surfactants, this compound molecules in an aqueous solution will spontaneously self-assemble into organized structures called micelles once the concentration exceeds the critical micelle concentration (CMC). wikipedia.orgpku.edu.cn A micelle is an aggregate of surfactant molecules in which the hydrophobic tails are oriented towards the interior of the aggregate, and the hydrophilic heads are on the exterior, in contact with the surrounding water. nih.gov
The formation of micelles is a dynamic process driven by the hydrophobic effect. ugr.es By sequestering the hydrophobic tails away from the water, the system achieves a lower energy state. The CMC is a key characteristic of a surfactant, indicating its efficiency; a lower CMC means less surfactant is needed to initiate micellization and achieve maximum surface tension reduction. jrhessco.com
The structure of the surfactant molecule, including the length of the alkyl chain, influences the CMC. Generally, for a homologous series of linear alkylbenzenesulfonates, the CMC decreases as the length of the alkyl chain increases. ugr.es
Interfacial Activity in Multiphase Systems
The interfacial activity of this compound is crucial in various multiphase systems, such as those found in liquid-liquid extraction and enhanced oil recovery. wikipedia.orgresearchgate.netwikipedia.org In these systems, the surfactant partitions to the interface between two immiscible liquid phases, such as oil and water, and reduces the interfacial tension. wikipedia.org
This reduction in interfacial tension facilitates the formation of emulsions and can alter the wetting characteristics of surfaces. In liquid-liquid extraction, this can enhance the transfer of a solute from one phase to another. youtube.commagritek.com In the petroleum industry, surfactants are used to lower the interfacial tension between oil and water, which can help to mobilize trapped oil from reservoir rocks. wikipedia.org
The effectiveness of this compound in a particular multiphase system depends on factors such as temperature, pressure, and the presence of other substances like electrolytes. wikipedia.org
Interactive Data Table: Properties of Related Surfactants
This table provides the Critical Micelle Concentration (CMC) for various surfactants to offer a comparative context for the behavior of alkylbenzenesulfonates.
| Surfactant | CMC (mol/L) | Category |
| Sodium octyl sulfate (B86663) | 0.13 | Anionic |
| Sodium dodecyl sulfate | 0.0083 | Anionic |
| Sodium tetradecyl sulfate | 0.0021 | Anionic |
| Dodecyltrimethylammonium bromide | 0.016 | Cationic |
Data sourced from Wikipedia's "Critical micelle concentration" page. wikipedia.org
Environmental Distribution and Transformation Pathways of 4 Undecylbenzenesulfonic Acid
Environmental Monitoring and Detection
4-Undecylbenzenesulfonic acid, a member of the linear alkylbenzene sulfonate (LAS) group of anionic surfactants, is subject to environmental monitoring due to its widespread use in domestic and industrial cleaning products. industrialchemicals.gov.au Its presence in various environmental compartments is a direct consequence of its disposal into wastewater systems. mdpi.com
Graywater, which is wastewater from non-toilet sources such as showers, laundry, and sinks, is a significant pathway for the entry of this compound into the environment. Research has confirmed the presence of this compound in graywater samples. researchgate.netresearchgate.net One study specifically identified this compound, along with its isomer 2-dodecylbenzenesulfonic acid, in graywater samples collected in India. researchgate.net The concentration of LAS, including this compound, in untreated domestic wastewater can range from 1 to 10 mg/L. mdpi.com
The following table summarizes findings related to the detection of this compound in graywater:
Table 1: Detection of this compound in Graywater
| Study Location | Compound Detected | Analytical Method | Reference |
|---|---|---|---|
| India | This compound | LC-Q-ToF-MS | researchgate.net |
| Not Specified | 2-dodecylbenzenesulfonic acid (isomer) | Not Specified | researchgate.net |
Due to its chemical properties, this compound can adsorb to particulate matter in aquatic environments and subsequently accumulate in sediments. mdpi.comacs.org Environmental monitoring has confirmed the presence of this compound in sediment samples. ebi.ac.uk For instance, a study of sediments from Kongsfjorden and Krossfjorden in the Arctic region identified several surfactants, including undecylbenzenesulfonic acid, using high-resolution mass spectrometry. ebi.ac.uk The presence of these compounds in such remote locations suggests long-range environmental transport. ebi.ac.uk Another study noted that LAS can be found in high concentrations in sewage sludge, which, when applied to land, introduces these compounds into the soil. nih.gov The concentration of LAS in sediments of freshwater rivers has been estimated to be around 5.4 mg/kg dry weight in some regions. industrialchemicals.gov.au
The table below presents data on the detection of this compound in sediment samples from a specific study:
Table 2: Detection of this compound in Arctic Sediment Samples
| Sampling Location | Compound Detected | Analytical Method | Reference |
|---|---|---|---|
| Kongsfjorden, Arctic | Undecylbenzenesulfonic acid | LC-Q-ToF-MS | ebi.ac.uk |
| Krossfjorden, Arctic | Undecylbenzenesulfonic acid | LC-Q-ToF-MS | ebi.ac.uk |
Degradation Processes and Metabolite Formation
The environmental fate of this compound is largely determined by its degradation, which can occur through various biological and chemical processes.
The degradation of linear alkylbenzene sulfonates like this compound primarily occurs through aerobic biodegradation. nih.gov This process involves the oxidative degradation of the alkyl chain, a process often referred to as chain-shortening. wikipedia.org This is a key step in the breakdown of the molecule. Following or concurrent with the shortening of the alkyl chain, the benzene (B151609) ring can be opened, leading to the eventual mineralization of the compound to carbon dioxide, water, and sulfate (B86663). industrialchemicals.gov.aunih.gov The process of photo-oxidation, driven by the combined action of light and oxygen, can also contribute to the degradation of the polymer chains, causing them to break. wikipedia.org
Under aerobic conditions, this compound and other LAS compounds are considered to be readily biodegradable and not persistent. industrialchemicals.gov.au The half-life of LAS in soil after the application of sewage sludge is estimated to be approximately one to three weeks. nih.gov However, under anaerobic conditions, such as those found in some sediments and deeper soil layers, the degradation of LAS is significantly slower or may not occur at all. nih.gov This can lead to the persistence of these compounds in anoxic environments. mdpi.com The mobility of this compound in the environment is influenced by its tendency to adsorb to organic matter and clay particles in soil and sediment. mdpi.com This sorption process can reduce its mobility in the aqueous phase but can also lead to its accumulation in the solid phase. mdpi.comacs.org
Analytical Techniques for Environmental Metabolite Profiling
The identification and quantification of this compound and its degradation products in environmental samples require sophisticated analytical techniques. Metabolite profiling, a key aspect of understanding the environmental fate of this compound, relies on high-resolution and sensitive instrumentation.
Liquid chromatography coupled with mass spectrometry (LC-MS) is a primary tool for the analysis of LAS and their metabolites. sysrevpharm.org Specifically, techniques like ultra-high-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) have been successfully used to detect emerging contaminants, including undecylbenzenesulfonic acid, in sediment samples. ebi.ac.ukcsic.es This method allows for the separation of complex mixtures and the identification of compounds based on their accurate mass and fragmentation patterns. nih.govfrontiersin.org
Gas chromatography-mass spectrometry (GC-MS) can also be employed, often after a derivatization step to make the analytes more volatile. csic.esnih.gov These analytical platforms, often used in metabolomics studies, provide the necessary sensitivity and selectivity to profile the complex array of metabolites that can be formed during the environmental transformation of this compound. sysrevpharm.orghawaii.edu
The following table lists the analytical techniques mentioned and their applications in the context of profiling this compound and related compounds.
Table 3: Analytical Techniques for Metabolite Profiling
| Analytical Technique | Application | Reference |
|---|---|---|
| LC-Q-ToF-MS | Detection of undecylbenzenesulfonic acid in sediment | ebi.ac.uk |
| UHPLC-QTOF-MS | Global metabolic profiling of environmental samples | csic.esnih.gov |
| GC-MS | Metabolomic analysis, often requiring derivatization | csic.esnih.gov |
Liquid Chromatography-Electrospray-Ion Trap Multiple-Stage Mass Spectrometry (LC-ESI-MSn) for Degradation Products
The analysis of this compound, a member of the linear alkylbenzene sulfonate (LAS) class of surfactants, and its degradation products in environmental matrices like soil is effectively achieved using liquid chromatography combined with negative ion electrospray quadrupole ion-trap tandem mass spectrometry (LC-ESI-MSn). acs.orgnih.gov This sophisticated technique enables the detailed study of ion fragmentation processes and pathways through multiple stages of mass analysis (MS, MS², and MS³), which is crucial for the identification and quantification of these compounds. acs.orgnih.gov
The primary degradation products of LAS are sulfophenyl carboxylates (SPCs). acs.orgnih.gov The LC-ESI-MSn methodology has been successfully applied to identify and quantify LAS homologs (from C10 to C13) and a range of SPCs (C2–C6, C8, C11) extracted from soil samples. acs.orgnih.gov
Research Findings on Fragmentation Pathways
The power of MSn lies in its ability to isolate a specific ion and then fragment it to observe its constituent parts, providing detailed structural information.
Fragmentation of this compound (C11-LAS): During collision-induced dissociation in the mass spectrometer, the deprotonated LAS molecules, including this compound, produce a characteristic fragment ion. acs.orgresearchgate.net The primary fragmentation yields an ethylene-substituted benzenesulfonate (B1194179) ion with a mass-to-charge ratio (m/z) of 183. acs.orgnih.govresearchgate.net When this ion is subjected to a further stage of fragmentation (MS³), it loses sulfur dioxide to form an intense signal at m/z 119, which corresponds to the ethylene-substituted phenoxide ion. acs.orgnih.govresearchgate.net This two-step fragmentation is a signature for identifying LAS compounds.
Fragmentation of Sulfophenyl Carboxylate (SPC) Degradation Products: The fragmentation pattern of SPCs, the main degradation products, is dependent on the length of their aliphatic chain. acs.orgnih.govresearchgate.net For SPCs with longer carbon chains (greater than five carbons), the favored fragmentation pathway is the neutral loss of a water molecule. acs.orgresearchgate.net Conversely, for SPCs with shorter carbon chains, the loss of carbon dioxide is the more frequent fragmentation pathway. acs.orgresearchgate.net
The table below summarizes the characteristic fragmentation patterns observed using LC-ESI-MSn.
| Compound Class | Parent Ion | Key Fragment Ion (MS²) | Subsequent Fragment Ion (MS³) | Fragmentation Pathway |
| Linear Alkylbenzene Sulfonates (LAS) | [M-H]⁻ | m/z 183 (ethylene-substituted benzenesulfonate) | m/z 119 (ethylene-substituted phenoxide) | Loss of sulfur dioxide from m/z 183 |
| Sulfophenyl Carboxylates (SPCs, >5C) | [M-H]⁻ | [M-H-H₂O]⁻ | - | Neutral loss of water |
| Sulfophenyl Carboxylates (SPCs, <5C) | [M-H]⁻ | [M-H-CO₂]⁻ | - | Loss of carbon dioxide |
Quantitative Analysis and Method Validation
For quantitative purposes, multiple reaction monitoring (MRM) is employed, which enhances the selectivity and sensitivity of the analysis. acs.orgnih.gov This involves monitoring specific fragmentation transitions for each target compound. The validation of the LC-ESI-MSn method has demonstrated its sensitivity, selectivity, and precision. acs.orgnih.gov However, it is noted that each successive stage of mass spectrometry (from MS to MS² to MS³) typically results in a tenfold reduction in sensitivity. acs.orgnih.govresearchgate.net
The quantification limits for this analytical methodology in soil samples are detailed in the following table.
| MS Mode | Quantification Limit Range (µg/kg) |
| MS | 0.5 to 50 |
| MS² | 2 to 400 |
| MS³ | 20 to 4000 |
Data sourced from studies on LAS and SPCs in soil. acs.orgnih.gov
This analytical approach has proven effective in real-world applications, such as quantifying LAS and SPC concentrations in soils that have been treated with sewage sludge. acs.orgnih.gov In such samples, concentrations ranging from 0.1 to 15 mg/kg have been detected, confirming the input and persistence of these compounds in the soil environment. acs.orgnih.gov
Biomolecular Interactions and Natural Product Research Contexts
Identification as a Constituent in Biologically Active Extracts
Association with Observed Antibacterial Properties of Endophytic Fungal Extracts
Recent research has identified 4-undecylbenzenesulfonic acid, specifically referred to as N-undecylbenzenesulfonic acid in the study, as a constituent of a bioactive fraction from an endophytic fungus. nih.govresearchgate.net A study focusing on a rare fungal endophyte, Buergenerula spartinae (C28), isolated from the roots of Cymbidium orchids, demonstrated the antibacterial potential of its extracts. nih.gov Through bio-guided fractionation, researchers isolated several fractions, with two showing potent activity against pathogenic bacteria. nih.gov
Liquid chromatography-mass spectrometry (LCMS) analysis of the active fractions revealed the presence of several compounds, including N-undecylbenzenesulfonic acid in "fraction 2". nih.gov This fraction exhibited significant antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 0.078 mg/mL. nih.gov The study suggests that the collective presence of compounds like N-undecylbenzenesulfonic acid is responsible for the observed potent antibacterial effects. nih.govresearchgate.net
Table 1: Antibacterial Activity of Fungal Extract Fraction Containing N-Undecylbenzenesulfonic Acid
| Fungal Source | Active Fraction | Identified Constituent | Test Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|---|---|
| Buergenerula spartinae (C28) | Fraction 2 | N-undecylbenzenesulfonic acid | Staphylococcus aureus | 0.078 mg/mL | nih.gov |
| Buergenerula spartinae (C28) | Fraction 2 | N-undecylbenzenesulfonic acid | Bacillus cereus | 0.313 mg/mL | nih.gov |
Presence in Extracts Exhibiting Anti-Diabetic Potential (as a phytoconstituent)
While various phytoconstituents from plant extracts, such as those from Gynura procumbens, have been extensively studied for their anti-diabetic properties, current scientific literature does not identify this compound as a component of these extracts. nih.govresearchgate.netjyoungpharm.orgnih.govmyfoodresearch.com Research into the anti-diabetic effects of Gynura procumbens points to compounds like flavonoids, phenolics, chlorogenic acid, and rutin (B1680289) as the primary active agents. nih.gov To date, no studies have reported the presence of this compound or other linear alkylbenzene sulfonates in plant extracts investigated for anti-diabetic potential.
Exploration of Interactions with Biological Macromolecules
Binding Studies with Proteins (Drawing parallels from related compounds with Human Serum Albumin)
The interaction between this compound and proteins, particularly Human Serum Albumin (HSA), can be understood by examining studies on closely related linear alkylbenzene sulfonates (LAS). HSA is the most abundant protein in blood plasma and a primary transporter for numerous endogenous and exogenous substances, including surfactants. iitkgp.ac.in
The binding of anionic surfactants like LAS to albumin is a complex process driven by a combination of forces. researchgate.netmdpi.com At low surfactant concentrations, the interaction is typically specific, involving electrostatic attraction between the negatively charged sulfonate headgroup of the surfactant and positively charged amino acid residues (like lysine) on the protein surface. iitkgp.ac.inresearchgate.net As surfactant concentration increases, hydrophobic interactions become dominant, where the long alkyl tail (the undecyl group in this case) partitions into hydrophobic pockets of the protein. mdpi.comresearchgate.net
Studies on various surfactants interacting with Bovine Serum Albumin (BSA), a protein structurally similar to HSA, provide insights into this binding. iitkgp.ac.in For instance, research on sodium dodecyl sulfate (B86663) (SDS), another anionic surfactant, shows it binds to BSA at both high-affinity and low-affinity sites, with the initial binding driven by ionic interactions and subsequent binding dominated by hydrophobic effects. researchgate.net Similarly, in vitro studies have confirmed that linear alkylbenzene sulfonate can influence the thermal and fluorescence profiles of serum albumin, which is indicative of a direct protein-detergent interaction. nih.govinchem.org The binding affinity and the extent of interaction are influenced by factors such as the length of the alkyl chain and the specific structure of the surfactant. researchgate.net
Table 2: Summary of Findings on Interactions Between Related Surfactants and Serum Albumin
| Compound Class/Specific Compound | Protein | Key Findings | Dominant Interaction Forces | Reference |
|---|---|---|---|---|
| Linear Alkylbenzene Sulphonate (LAS) | Serum Albumin | Influences thermal and fluorescence profile of albumin, indicating interaction. | Not specified, but implies both electrostatic and hydrophobic. | nih.gov |
| Sodium Dodecyl Sulfate (SDS) | Bovine Serum Albumin (BSA) | Binds to both high and low-affinity sites. | Initial: Electrostatic; Subsequent: Hydrophobic. | researchgate.net |
| Dodecyl Benzylsulfonate | Bovine Serum Albumin (BSA) | Shows high-affinity binding, forming a loosely associated complex. | Thermodynamic data suggests a mix of interactions. | researchgate.net |
| Various Anionic/Cationic Surfactants | Bovine Serum Albumin (BSA) | Binding is spontaneous. Hydrophobic forces play a major role. | Hydrophobic and Electrostatic. | mdpi.com |
Advanced Spectroscopic and Characterization Techniques
Infrared Spectroscopy (FT-IR) for Structural Elucidation
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of 4-undecylbenzenesulfonic acid, the FT-IR spectrum reveals characteristic absorption bands that confirm its structure. Key peaks include those corresponding to the Fe-O functional group vibration around 588 cm⁻¹, which is particularly relevant when the compound is part of a catalyst containing iron oxide. mdpi.com The presence of the sulfonic acid group and the aromatic ring are also identifiable through their unique vibrational frequencies. When incorporated into amphiphilic catalysts, FT-IR analysis is instrumental in characterizing the final product. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed confirmation of molecular structures. wikipedia.orgebsco.com It provides information about the chemical environment of each nucleus, allowing for the precise mapping of the molecule's atomic framework. wikipedia.org For this compound, ¹H and ¹³C NMR spectra would confirm the presence and connectivity of the undecyl chain, the benzene (B151609) ring, and the sulfonic acid group. libretexts.org The chemical shifts and splitting patterns of the protons on the aromatic ring and the alkyl chain provide definitive evidence of the 4-substitution pattern and the linear nature of the undecyl group. libretexts.orgchemicalbook.com While specific NMR data for this compound is not detailed in the provided results, the general application of NMR for structural elucidation of similar organic compounds is well-established. ebsco.comjst.go.jparxiv.org
Mass Spectrometry (MS) Applications in Structure Identification and Quantification
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule. scielo.br For this compound, MS provides a precise mass measurement, confirming its molecular formula as C₁₇H₂₈O₃S. scielo.brebi.ac.uk
Chromatographic Coupling (HPLC-MS/MS, UHPLC-QTOF-MS)
To analyze complex mixtures containing this compound, mass spectrometry is often coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). ebi.ac.uknih.gov This coupling allows for the separation of the compound from other components in the sample before it enters the mass spectrometer.
Techniques such as HPLC-MS/MS and UHPLC-Quadrupole Time-of-Flight-MS (UHPLC-QTOF-MS) are particularly powerful. ebi.ac.ukwikipedia.org For instance, UHPLC-QTOF-MS has been used to detect and identify this compound in environmental samples like Arctic sediments. ebi.ac.uk These methods offer high resolution and mass accuracy, enabling the confident identification of the compound even at low concentrations. ebi.ac.ukmetabolomexchange.org The use of reversed-phase chromatography with a suitable column can effectively separate different linear alkylbenzene sulfonates, allowing for their individual quantification. shodex.com
Fragmentation Pattern Analysis in Tandem Mass Spectrometry
Tandem mass spectrometry (MS/MS or MS²) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to provide further structural information. wikipedia.orgnationalmaglab.orgwikipedia.org The fragmentation pattern of this compound is characteristic and aids in its definitive identification.
In negative ion mode, the deprotonated molecule [M-H]⁻ has a precursor m/z of 311.16864. nih.gov Upon collision-induced dissociation (CID), this precursor ion fragments. researchgate.net A common fragment observed for linear alkylbenzene sulfonates is the ethylene-substituted benzenesulfonate (B1194179) ion at m/z 183. researchgate.net Another significant fragment corresponds to the radical sulfate (B86663) anion (SO₃•⁻) at m/z 79.9574. researchgate.net Analysis of these fragmentation patterns provides a high degree of confidence in the identification of this compound. researchgate.net
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 313.18318 | 176.6 |
| [M+Na]⁺ | 335.16512 | 186.4 |
| [M+NH₄]⁺ | 330.20972 | 182.9 |
| [M-H]⁻ | 311.16862 | 176.7 |
Data derived from PubChemLite. uni.lu
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure of solid materials. aps.orgresearchgate.net While this compound is often handled as a liquid or in solution, its crystalline form or the crystalline nature of catalysts containing it can be analyzed using XRD. researchgate.net The diffraction pattern provides information on the arrangement of atoms within the crystal lattice. For example, in studies involving catalysts, XRD is used to identify the crystalline phases of the support material, such as zirconia, and to confirm the presence of the desired crystal structures. nih.gov
Surface and Morphological Characterization (e.g., SEM, BET) for Catalyst Studies
When this compound is used in the synthesis of catalysts, techniques that characterize the surface and morphology of the material are essential. mdpi.com
Scanning Electron Microscopy (SEM) provides high-resolution images of the catalyst's surface morphology. mdpi.com For instance, in the creation of a magnetic nano-solid acid catalyst, SEM images can show the spherical morphology and size of the nanoparticles, and reveal if a polymer layer containing the sulfonic acid group has formed on the surface. mdpi.comikm.org.my
Computational and Theoretical Chemistry Studies
Molecular Modeling and Simulation of 4-Undecylbenzenesulfonic Acid Systems
Molecular modeling and simulation, particularly molecular dynamics (MD), are instrumental in studying the dynamic behavior of this compound and related linear alkylbenzene sulfonates (LAS). mdpi.com These simulations track the movement of atoms and molecules over time, allowing researchers to observe complex processes that are difficult to probe experimentally. mdpi.com
Atomistic MD simulations utilize force fields, such as CHARMM (Chemistry at HARvard Macromolecular Mechanics), to define the potential energy of the system as a function of its atomic coordinates. nih.govresearchgate.net In a typical simulation setup for studying interfacial properties, a number of surfactant molecules are placed at the interface between two phases, such as water and air. nih.gov For instance, a system might contain 72 surfactant anions evenly distributed at two water/air interfaces, with counter-ions like sodium (Na+) added to the water phase to maintain charge neutrality. nih.gov These simulations can elucidate the influence of molecular structure, such as the length of the alkyl chain and the position of the benzene (B151609) ring attachment, on the surfactant's properties. nih.govresearchgate.net
Researchers have developed both all-atom and coarse-grained (CG) models to study LAS systems. okayama-u.ac.jp While all-atom models provide detailed chemical specificity, CG models group several atoms into a single particle, which significantly reduces computational cost. okayama-u.ac.jp This allows for simulations over longer time and length scales, making it possible to study large-scale phenomena like micelle formation and the self-assembly of surfactants into various morphologies from a random configuration. okayama-u.ac.jpumn.edu The parameters for these CG models are systematically developed by matching thermodynamic data from experiments and structural data from more detailed all-atom simulations. okayama-u.ac.jp
Quantum Chemical Calculations for Reactivity and Electronic Structure
Quantum chemical calculations, especially those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules like this compound. rsc.orgphyschemres.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, providing fundamental insights into its chemical properties. nrel.gov
DFT calculations can predict a variety of molecular properties, including optimized geometries (bond lengths and angles), thermodynamic parameters (enthalpies of formation), and electronic properties (Mulliken atomic charges and spin densities). nrel.govnih.gov Functionals such as B3LYP and M06-2X are commonly used in these calculations, paired with basis sets like def2-TZVP, to achieve a balance of computational efficiency and accuracy. nrel.govnih.gov For example, DFT has been used to study the mechanism of ruthenium-catalyzed meta-sulfonation of aromatic compounds, revealing that the regioselectivity is determined by the electrophilic substitution step. sioc-journal.cn Similarly, calculations can probe the interaction between the sulfonate headgroup and various cations, suggesting that the strength of cation-sulfonate interactions can influence the structure of the surfactant monolayer at an interface. nih.gov
The data generated from these calculations are crucial for understanding reaction mechanisms and predicting chemical behavior. rsc.org
Future Research Directions for 4 Undecylbenzenesulfonic Acid
Elucidating Novel Catalytic Pathways
The inherent acidity of the sulfonic acid group in 4-undecylbenzenesulfonic acid underpins its catalytic activity. While its role as a Brønsted acid catalyst in reactions like esterification is established, future research will likely focus on uncovering more complex and novel catalytic applications. libretexts.orgnumberanalytics.com The amphiphilic nature of the molecule, possessing both a hydrophilic sulfonate head and a hydrophobic undecyl tail, makes it a candidate for phase-transfer catalysis, facilitating reactions between reactants in immiscible phases. wikipedia.orgslideshare.net
Future investigations could explore its efficacy in a broader range of organic transformations, such as aldol (B89426) condensations, Friedel-Crafts reactions, and other acid-catalyzed processes where its surfactant properties could enhance reaction rates and selectivity. numberanalytics.com Research into modifying the structure, for instance by creating metal salts like nickel(II) 4-undecylbenzenesulfonate, could lead to novel bifunctional catalysts that combine Lewis acid and Brønsted acid-surfactant properties for specialized applications.
A key area of future research will be the development of heterogenized this compound catalysts. Immobilizing the acid on solid supports such as silica (B1680970) could enhance its stability, allow for easier separation from reaction products, and improve its reusability, aligning with the principles of green chemistry. ajgreenchem.comresearchgate.net
Table 1: Potential Areas for Catalytic Research on this compound
| Research Area | Potential Application | Key Advantages |
| Phase-Transfer Catalysis | Synthesis of complex organic molecules | Enhanced reaction rates between immiscible reactants |
| Bifunctional Catalysis | One-pot multi-step reactions | Combines multiple catalytic functions in a single molecule |
| Heterogenization | Industrial-scale chemical synthesis | Improved catalyst recovery and reusability, greener processes |
| Micellar Catalysis | Reactions in aqueous media | Creation of microreactors for enhanced reaction kinetics |
Deeper Understanding of Environmental Fate Mechanisms
While linear alkylbenzene sulfonates (LAS) are generally considered biodegradable, a more profound understanding of the specific environmental fate of this compound is crucial. edu.krd Studies have detected its presence in environmental compartments such as graywater and even in remote Arctic sediments, highlighting the need to fully characterize its persistence, mobility, and degradation pathways. cler.comebi.ac.uk
Future research should focus on elucidating the complete biodegradation mechanism of this compound under various environmental conditions. Studies on related compounds suggest that biodegradation likely initiates with the oxidation of the terminal methyl group of the alkyl chain, followed by a β-oxidation pathway. nih.gov Desulfonation, the cleavage of the sulfonate group, is also a critical step, which is then followed by the cleavage of the aromatic ring. nih.govnih.gov
The potential for anaerobic degradation is another important research frontier. While aerobic degradation is well-documented for LAS, recent studies have shown that anaerobic degradation can occur, particularly in sulfate-reducing marine sediments. acs.orgacs.orgeuropa.eu The proposed mechanism involves an initial addition of fumarate (B1241708) to the alkyl chain, followed by biotransformation into sulfophenyl carboxylic acids (SPCs) and subsequent β-oxidation. acs.orgacs.org More research is needed to confirm if this compound follows a similar anaerobic pathway and to identify the specific microorganisms and enzymes involved. nih.gov
Table 2: Research Focus for Environmental Fate of this compound
| Research Focus | Scientific Question | Importance |
| Aerobic Biodegradation | What are the specific enzymes and microbial consortia responsible for the degradation of the undecyl isomer? | To accurately predict its environmental half-life and persistence. |
| Anaerobic Biodegradation | Does this compound degrade in anoxic environments like sediments and landfills? | To understand its fate in oxygen-depleted environments. |
| Metabolite Identification | What are the intermediate and final breakdown products of its degradation? | To assess the potential toxicity of its metabolites. |
| Bioaccumulation Potential | Does it accumulate in aquatic or terrestrial organisms? | To evaluate its long-term ecological risk. |
Exploration of Undiscovered Biogenic Sources and Roles
The discovery of n-undecylbenzenesulfonic acid as a naturally occurring compound in the haemolymph of the red-headed centipede (Scolopendra subspinipes) opens up an exciting avenue of research. researchgate.netacs.org In this organism, the compound was identified as one of several bioactive molecules that may contribute to its robust defense mechanisms against pathogens. researchgate.netacs.org This finding challenges the long-held view of alkylbenzene sulfonic acids as purely synthetic compounds.
Future research should aim to identify other potential biogenic sources of this compound and related compounds in various organisms, from microorganisms to higher plants and animals. Investigating the biosynthetic pathways responsible for its production in these organisms is a key objective. This could involve genomic and transcriptomic studies to identify the genes and enzymes involved in its synthesis.
Furthermore, the biological roles of naturally occurring this compound warrant deeper investigation. The reported antibacterial activity of the centipede haemolymph extract containing n-undecylbenzenesulfonic acid suggests a potential role in innate immunity. researchgate.netacs.org Further studies are needed to confirm the specific antimicrobial spectrum and mechanism of action of pure this compound. Its surfactant properties could play a role in disrupting microbial cell membranes or in other biological processes at the cellular level. hmdb.ca
Advanced Material Science Applications
The amphiphilic structure of this compound makes it a valuable building block in material science. vulcanchem.com Its properties as a surfactant are central to its current and potential applications. nih.gov Future research is expected to leverage these properties for the creation of novel and advanced materials.
One promising area is in the synthesis of nanomaterials. As a stabilizing or capping agent, this compound could be used to control the size, shape, and stability of nanoparticles during their synthesis. Its anionic sulfonate head can interact with metal precursors, while the hydrophobic tail can prevent agglomeration, leading to well-dispersed nanoparticles with tailored properties.
In the field of polymer chemistry, this compound could be used as a dopant or a functional monomer. libretexts.orgnih.gov Its incorporation into polymer matrices could impart properties such as ionic conductivity, hydrophilicity, and self-assembly capabilities. This could lead to the development of new materials for applications such as proton exchange membranes for fuel cells, antistatic coatings, and responsive hydrogels. The development of telechelic sequence-defined oligoamides presents another avenue where such functional molecules could be incorporated to create polymer networks with highly specific properties. rsc.org
Further research into its use in creating stable emulsions and microemulsions for applications in enhanced oil recovery, drug delivery, and food science is also warranted. vulcanchem.com
Development of Sustainable Synthesis Routes
The traditional industrial synthesis of linear alkylbenzene sulfonates involves the alkylation of benzene (B151609) followed by sulfonation, often using corrosive and hazardous reagents like hydrogen fluoride (B91410) and sulfur trioxide. edu.krd A major thrust of future research is the development of greener and more sustainable synthesis routes for this compound.
This research can be divided into two main areas: the synthesis of the linear alkylbenzene (LAB) precursor and the sulfonation process itself.
For the LAB precursor, significant progress has already been made with the introduction of bio-based linear alkylbenzene, such as NextLab-R. ajgreenchem.com This product is derived from renewable raw materials, offering a lower carbon footprint compared to its fossil-fuel-based counterpart. ajgreenchem.com Future research will likely focus on optimizing these bio-based routes and exploring other renewable feedstocks.
For the sulfonation step, research is directed towards replacing conventional sulfonating agents with more environmentally benign alternatives. ajgreenchem.com The use of solid acid catalysts, such as silica-supported perchloric acid (SiO2/HClO4) or potassium bisulfate (SiO2/KHSO4), offers a promising green alternative. ajgreenchem.comresearchgate.netajgreenchem.com These catalysts are reusable and can be used under solvent-free conditions, often accelerated by microwave irradiation, which significantly reduces reaction times and waste generation. ajgreenchem.comresearchgate.netajgreenchem.com Another sustainable approach involves using sulfur trioxide in liquid sulfur dioxide, which allows for high yields and the recycling of the solvent. researchgate.net Further research into novel catalytic systems for sulfonation, such as those using sodium sulfite (B76179) in aqueous media, could also lead to safer and more sustainable production methods. rsc.org
Q & A
Q. What strategies mitigate matrix effects when quantifying this compound in complex biological samples?
- Methodology : Implement matrix-matched calibration curves and isotope-labeled internal standards (e.g., deuterated analogs). Use post-column infusion to identify ion suppression/enhancement zones in LC-MS workflows .
Comparative and Mechanistic Studies
Q. How does this compound compare to structurally related surfactants in catalytic applications?
Q. What are the environmental fate implications of this compound compared to shorter-chain analogs?
- Methodology : Conduct photodegradation studies under simulated sunlight (λ > 290 nm) and analyze intermediates via LC-MS/MS. Assess bioaccumulation potential using quantitative structure-activity relationship (QSAR) models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
